N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide
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Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide: is a synthetic organic compound that falls under the category of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide typically involves a multi-step process:
Starting Materials: : The process begins with the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with a suitable chloromethylating agent under controlled conditions.
Intermediate Formation: : The resulting intermediate is then reacted with 2,3,4-trifluorobenzoyl chloride in the presence of a base such as triethylamine to produce the desired compound.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up using optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide: can undergo various chemical reactions, including:
Oxidation: : Can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: : Reduction can be carried out using agents such as sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used, but typically involve modifications to the triazine ring or the trifluorobenzamide moiety.
Scientific Research Applications
The compound N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide has numerous applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and polymer chemistry.
Biology: : Explored for its potential as a biochemical probe and in the study of enzyme reactions.
Medicine: : Investigated for its potential therapeutic effects and as a drug precursor.
Industry: : Employed in the development of agrochemicals and specialty materials.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application:
Molecular Targets: : The compound can interact with enzymes, proteins, and other macromolecules, often through its triazine ring which can act as a pharmacophore.
Pathways Involved: : It may modulate biochemical pathways by inhibiting or activating specific enzymes, or through binding to DNA/RNA in biological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)-6-methoxy-1,3,5-triazine:
- 2,3,4-trifluorobenzamide:
- N-(6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide:
Uniqueness
What sets N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide apart from similar compounds is the combination of the triazine ring and the trifluorobenzamide group. This confers unique reactivity and biological activity, making it especially valuable in research and industrial applications.
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3,4-trifluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H21N5O3, with a molecular weight of approximately 331.37 g/mol. The compound features a triazine ring substituted with dimethylamino and methoxy groups along with a trifluorobenzamide moiety.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁N₅O₃ |
Molecular Weight | 331.37 g/mol |
CAS Number | 2034276-05-4 |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites.
- Receptor Modulation : It can interact with cellular receptors, affecting signaling pathways.
- DNA/RNA Interaction : The compound may intercalate into nucleic acids, impacting transcription and translation processes.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness was evaluated using standard disk diffusion methods, revealing substantial inhibition zones compared to control agents.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at higher concentrations (IC50 = 15 µM).
-
Antimicrobial Activity Assessment :
- Objective : To determine the efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion assay conducted on agar plates.
- Results : The compound showed a clear zone of inhibition of 20 mm at a concentration of 100 µg/disc.
Research Findings Summary
Recent studies have highlighted the potential therapeutic applications of this compound in oncology and infectious diseases. Its unique structural features contribute to its diverse biological activities.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,3,4-trifluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c1-22(2)13-19-9(20-14(21-13)24-3)6-18-12(23)7-4-5-8(15)11(17)10(7)16/h4-5H,6H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWFXRLDJHJNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C(=C(C=C2)F)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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